Ethylenediamine dihydrobromide

Catalog No.
S580047
CAS No.
624-59-9
M.F
C2H9BrN2
M. Wt
141.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediamine dihydrobromide

CAS Number

624-59-9

Product Name

Ethylenediamine dihydrobromide

IUPAC Name

ethane-1,2-diamine;hydrobromide

Molecular Formula

C2H9BrN2

Molecular Weight

141.01 g/mol

InChI

InChI=1S/C2H8N2.BrH/c3-1-2-4;/h1-4H2;1H

InChI Key

WBGTUUOKNJTUDK-UHFFFAOYSA-N

SMILES

C(CN)N.Br.Br

Synonyms

1,2-diaminoethane, 1,2-ethanediamine, edamine, ethane-1,2-diamine, ethyl diamine, ethylenediamine, ethylenediamine (1:1) sulfate, ethylenediamine (1:1) sulfite, ethylenediamine conjugate acid, ethylenediamine dihydrobromide, ethylenediamine dihydrochloride, ethylenediamine dihydrogen iodide, ethylenediamine dihydroiodide, ethylenediamine dinitrate, ethylenediamine hydrochloride, ethylenediamine monohydrochloride, ethylenediamine phosphate, ethylenediamine sulfate, ethylenediamine, 3H-labeled cpd

Canonical SMILES

C(CN)N.Br

Crystallography and Material Science:

EDDAB can be used as a complexing agent in the growth of certain crystals. Its ability to form stable complexes with metal ions allows researchers to control the crystal structure and properties of materials []. For instance, studies have explored the use of EDDAB in the synthesis of metal-organic frameworks (MOFs) – a class of porous materials with potential applications in gas storage and separation.

Ethylenediamine dihydrobromide is an organic compound with the molecular formula C2H10Br2N2\text{C}_2\text{H}_{10}\text{Br}_2\text{N}_2 and a molecular weight of 221.92 g/mol. It appears as a white to light yellow crystalline powder and is soluble in water. The compound is classified under the Chemical Abstracts Service registry number 624-59-9 and is known for its ability to form complexes with metal ions, making it useful in various chemical applications .

EDDB's mechanism of action depends on the specific application. As a chelating agent, it can bind to metal ions, influencing their reactivity or solubility. The amine groups can also participate in acid-base reactions or act as nucleophiles in organic synthesis [].

, including:

  • Oxidation: The compound can be oxidized to yield different products depending on the reaction conditions. For instance, it can be oxidized to form various nitrogen-containing compounds.
  • Complexation: It readily forms coordination complexes with transition metals, which can be exploited in catalysis and material science .
  • Substitution Reactions: Ethylenediamine dihydrobromide can undergo nucleophilic substitution reactions due to the presence of the amine groups, making it a versatile reagent in organic synthesis.

Ethylenediamine dihydrobromide exhibits notable biological activity. It has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains. The compound's ability to chelate metal ions may enhance its biological effects, as metal ions often play crucial roles in microbial metabolism and growth .

Ethylenediamine dihydrobromide can be synthesized through several methods, including:

  • Reaction of Ethylenediamine with Hydrobromic Acid: This method involves the direct reaction of ethylenediamine with hydrobromic acid, resulting in the formation of ethylenediamine dihydrobromide. This approach typically yields high purity products .
  • Use of 1,2-Dibromoethane: Another synthesis route includes reacting anhydrous ammonia with 1,2-dibromoethane under controlled conditions, which can yield ethylenediamine dihydrobromide in significant yields (80-90%) at elevated temperatures .

Ethylenediamine dihydrobromide has diverse applications across various fields:

  • Chemical Synthesis: It is widely used as a reagent or catalyst in organic synthesis due to its ability to form stable complexes with metal ions .
  • Pharmaceuticals: The compound is explored for its potential use in drug formulations and as an antimicrobial agent .
  • Analytical Chemistry: Ethylenediamine dihydrobromide is utilized in analytical techniques for determining metal ion concentrations due to its complexation properties .

Studies have shown that ethylenediamine dihydrobromide interacts with various biological systems. Its chelation ability allows it to bind essential metal ions, which may influence enzymatic activities and metabolic pathways. Research into its interactions with specific pathogens has indicated potential therapeutic benefits, particularly in combating infections where metal ion homeostasis is disrupted .

Ethylenediamine dihydrobromide shares similarities with several other compounds due to its structure and reactivity. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
EthylenediamineC2H8N2A simple diamine used widely in organic synthesis.
DiethylenetriamineC4H13N3A polyamine that exhibits stronger chelation properties.
1,2-DiaminoethaneC2H8N2Similar structure but without bromide ions; used as a building block in synthesis.

Uniqueness of Ethylenediamine Dihydrobromide

What sets ethylenediamine dihydrobromide apart from these similar compounds is its dual bromide ion content, which enhances its solubility and stability in aqueous solutions. This property makes it particularly effective as a reagent in complexation reactions compared to other amines that lack such halogen substituents .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

139.99491 g/mol

Monoisotopic Mass

139.99491 g/mol

Heavy Atom Count

5

Related CAS

107-15-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

624-59-9

General Manufacturing Information

1,2-Ethanediamine, hydrobromide (1:2): INACTIVE

Dates

Modify: 2023-08-15

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